2-[2-(Aziridin-1-yl)ethyl]pyridine
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Overview
Description
2-[2-(Aziridin-1-yl)ethyl]pyridine is an organic compound that features a pyridine ring substituted with an aziridine group Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aziridin-1-yl)ethyl]pyridine typically involves the reaction of 2-bromoethylpyridine with aziridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the aziridine ring opens and subsequently closes to form the desired product .
Industrial Production Methods
Industrial production methods for aziridine derivatives often involve the use of oxide catalysts and high temperatures to facilitate the dehydration of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst to convert aminoethanol to aziridine .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Aziridin-1-yl)ethyl]pyridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted amines.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides and reduction to form secondary amines.
Substitution Reactions: The pyridine ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents for these reactions include:
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
The major products formed from these reactions include substituted amines, N-oxides, and halogenated pyridines.
Scientific Research Applications
2-[2-(Aziridin-1-yl)ethyl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to alkylate DNA.
Materials Science: Aziridine derivatives are used in the synthesis of polyamines, which have applications in antibacterial and antimicrobial coatings.
Biological Research: The compound is used to study the mechanisms of DNA alkylation and repair.
Mechanism of Action
The mechanism of action of 2-[2-(Aziridin-1-yl)ethyl]pyridine involves the alkylation of DNA. The aziridine ring opens to form a highly reactive aziridinium ion, which can then react with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication . This mechanism is similar to that of nitrogen mustard alkylating agents.
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler three-membered nitrogen-containing ring.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity.
Properties
CAS No. |
5620-24-6 |
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Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-[2-(aziridin-1-yl)ethyl]pyridine |
InChI |
InChI=1S/C9H12N2/c1-2-5-10-9(3-1)4-6-11-7-8-11/h1-3,5H,4,6-8H2 |
InChI Key |
PODDKMYIFUHIGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCC2=CC=CC=N2 |
Origin of Product |
United States |
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